molecular formula C7H9IN2 B1372728 5-Iodo-4,6-dimethylpyridin-2-amine CAS No. 885952-12-5

5-Iodo-4,6-dimethylpyridin-2-amine

Cat. No.: B1372728
CAS No.: 885952-12-5
M. Wt: 248.06 g/mol
InChI Key: KJDKMUXRVKLPJF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Iodo-4,6-dimethylpyridin-2-amine (C₇H₉IN₂) is a halogenated pyridine derivative with iodine at the 5-position, methyl groups at positions 4 and 6, and an amine group at position 2. Its SMILES notation is CC1=CC(=NC(=C1I)C)N, and its InChIKey is KJDKMUXRVKLPJF-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values have been predicted for various charged states (e.g., [M+H]⁺, [M+Na]⁺), but experimental literature data on its synthesis, reactivity, or applications remain sparse .

Properties

IUPAC Name

5-iodo-4,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDKMUXRVKLPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654754
Record name 5-Iodo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-12-5
Record name 5-Iodo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Iodo-4,6-dimethylpyridin-2-amine involves the iodination of 4,6-dimethylpyridin-2-amine. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds as follows:

    Iodination Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the iodine atom can yield 4,6-dimethylpyridin-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or THF.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4,6-dimethylpyridin-2-amine.

Scientific Research Applications

5-Iodo-4,6-dimethylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

    Material Science:

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its molecular targets. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogs from Published Catalogs

The Catalog of Pyridine Compounds (2017) lists several halogenated pyridin-2-amine derivatives, enabling structural and functional comparisons:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
5-Iodo-4,6-dimethylpyridin-2-amine C₇H₉IN₂ 5-I, 4-CH₃, 6-CH₃, 2-NH₂ 248.07 Methyl groups enhance steric hindrance
5-Fluoro-3-iodopyridin-2-amine C₅H₄FIN₂ 5-F, 3-I, 2-NH₂ 237.99 Electron-withdrawing F and I at adjacent positions
5-Bromo-4-chloro-3-iodopyridin-2-amine C₅H₃BrClIN₂ 5-Br, 4-Cl, 3-I, 2-NH₂ 333.35 High molecular weight; multiple halogens
Key Observations:

Halogen positioning influences electronic effects. For example, 5-Fluoro-3-iodopyridin-2-amine has electron-withdrawing F and I at adjacent positions, which may polarize the aromatic ring differently compared to the methyl-substituted target compound .

Molecular Weight and Physicochemical Properties :

  • This compound (248.07 g/mol) has a lower molecular weight than 5-Bromo-4-chloro-3-iodopyridin-2-amine (333.35 g/mol), suggesting differences in solubility and bioavailability .
  • The methyl groups likely enhance lipophilicity, making the compound more soluble in organic solvents compared to polar halogenated analogs .

This suggests that the iodine in the target compound could enable similar functionalization for biochemical tools .

Biological Activity

5-Iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities are primarily attributed to its unique structural features, which allow it to interact effectively with various biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound shows effectiveness against several bacterial strains. The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Investigations into the anticancer effects of this compound have shown promising results. It appears to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. The mechanisms involved may include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, affecting critical signaling pathways associated with cell survival and growth.

The biological activity of this compound can be understood through its interaction with specific molecular targets within cells:

  • Enzyme Interaction : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Interaction : Modulating receptor activity can lead to alterations in signaling pathways that are essential for cell growth and survival.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong potential for use in treating bacterial infections.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study on Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. Notably, the compound showed:

Cell LineIC50 (μM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
A549 (lung cancer)10

These findings suggest that the compound could serve as a lead in the development of novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-4,6-dimethylpyridin-2-amine
Reactant of Route 2
5-Iodo-4,6-dimethylpyridin-2-amine

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